

# An In-Depth Technical Guide to 3-Cyclobutylazetidin-3-OL

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## Compound of Interest

Compound Name: 3-Cyclobutylazetidin-3-OL

Cat. No.: B15324121

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## Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique strained ring structure imparts desirable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of **3-Cyclobutylazetidin-3-OL**, a specific derivative of the azetidine core, detailing its chemical identity, physicochemical properties, and the general synthetic strategies applicable to its preparation. While specific experimental and biological data for this compound are not extensively available in the public domain, this guide aims to provide a valuable resource by contextualizing its properties and potential applications within the broader landscape of azetidine-based drug discovery.

## Chemical Identity

The nomenclature and various identifiers for **3-Cyclobutylazetidin-3-OL** are crucial for its unambiguous identification in research and development.

Identifier	Value
IUPAC Name	3-cyclobutylazetidin-3-ol
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO
Canonical SMILES	<chem>C1CC(C1)C2(CNC2)O</chem>
InChI	InChI=1S/C7H13NO/c9-7(4-8-5-7)6-2-1-3-6/h6,8-9H,1-5H2
InChIKey	HRPBDLJQDPPYMV-UHFFFAOYSA-N

## Synonyms

While a comprehensive list of synonyms for the free base is not extensively documented, the hydrochloride salt is more commonly referenced in chemical databases. The primary synonym for the parent compound is:

- 3-cyclobutyl-3-hydroxyazetidine

## Physicochemical Properties

The physicochemical properties of a compound are critical in assessing its drug-likeness and potential for further development. The following table summarizes the predicted properties for **3-Cyclobutylazetidin-3-OL**.<sup>[1]</sup>

Property	Value
Molecular Weight	127.18 g/mol
Monoisotopic Mass	127.0997 Da
XlogP (predicted)	0.1
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Topological Polar Surface Area	32.6 Å <sup>2</sup>
Heavy Atom Count	9

## Experimental Protocols: A General Approach to Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Cyclobutylazetidin-3-OL** is not readily available in the reviewed scientific literature. However, a general and plausible synthetic route can be extrapolated from established methods for the preparation of 3-substituted-azetidin-3-ols.

A common strategy involves the reaction of an N-protected azetidin-3-one with a suitable organometallic reagent, in this case, a cyclobutyl Grignard reagent or cyclobutyl lithium. This is followed by deprotection of the nitrogen atom.

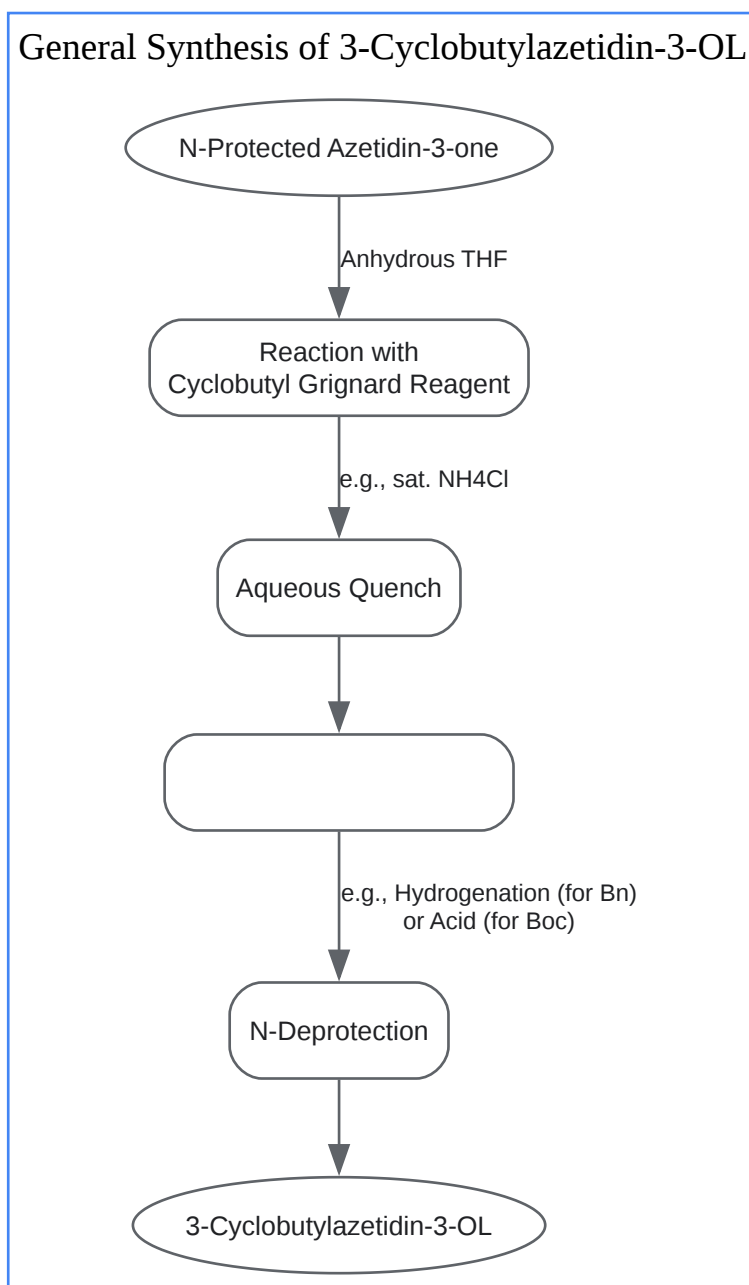
General Experimental Workflow:

- **Protection of Azetidin-3-one:** The synthesis would likely commence with an N-protected azetidin-3-one. The choice of protecting group is critical, with common examples being benzyl (Bn) or tert-butoxycarbonyl (Boc). The protecting group prevents unwanted side reactions at the nitrogen atom.
- **Grignard Reaction:** The N-protected azetidin-3-one is then reacted with a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or cyclobutyl lithium in an anhydrous aprotic solvent,

such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C to 0 °C). This nucleophilic addition to the carbonyl group forms the tertiary alcohol.

- **Quenching:** The reaction is carefully quenched with an aqueous solution, such as saturated ammonium chloride, to neutralize the reaction mixture and protonate the alkoxide intermediate.
- **Extraction and Purification:** The resulting N-protected **3-cyclobutylazetidin-3-ol** is extracted from the aqueous layer using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product is purified using techniques like column chromatography.
- **Deprotection:** The final step involves the removal of the N-protecting group. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are commonly employed.
- **Final Purification:** The deprotected **3-Cyclobutylazetidin-3-OL** is then purified to yield the final product.

## General Synthesis of 3-Cyclobutylazetidin-3-OL



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A generalized workflow for the synthesis of **3-Cyclobutylazetidin-3-OL**.

## Biological Activity and Signaling Pathways

There is a notable absence of specific biological activity data or implication in defined signaling pathways for **3-Cyclobutylazetidin-3-OL** in the current body of scientific literature. However,

the broader class of azetidine derivatives is of significant interest in drug discovery due to their diverse biological activities.<sup>[2]</sup>

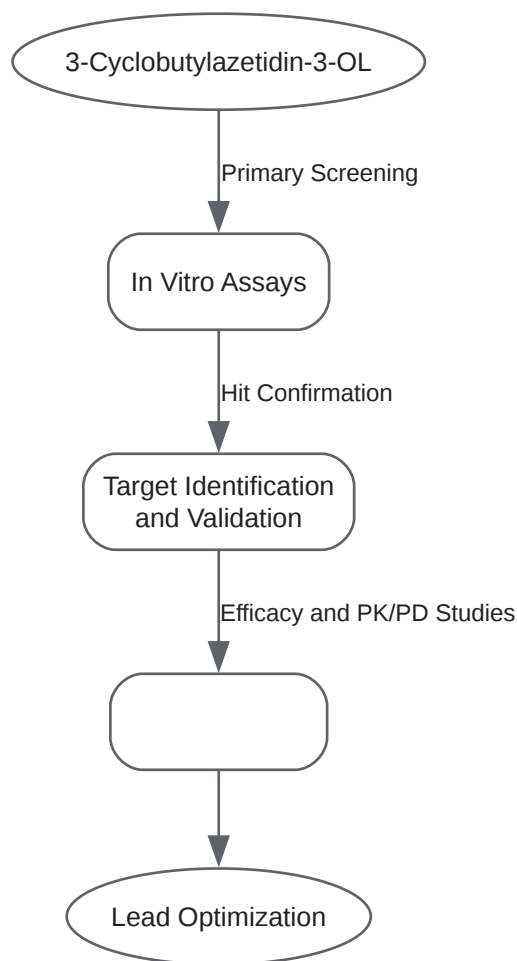
Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as:

- **Antibacterials:** The azetidine-2-one ( $\beta$ -lactam) core is a well-known pharmacophore in many antibiotics.
- **Antivirals:** Certain azetidine derivatives have shown promise as antiviral agents.
- **CNS Agents:** The rigid azetidine scaffold can be used to create conformationally constrained analogues of neurotransmitters, leading to the development of agents targeting the central nervous system. For instance, some azetidine derivatives have been explored as GABA uptake inhibitors.<sup>[3]</sup>
- **Anticancer Agents:** The unique structural features of azetidines have been incorporated into molecules designed to interact with various cancer targets.

Given the structural features of **3-Cyclobutylazetidin-3-OL**, it could potentially serve as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The tertiary alcohol provides a handle for further functionalization, and the cyclobutyl group can modulate lipophilicity and binding interactions.

Without concrete experimental data, any discussion of signaling pathway involvement would be purely speculative. However, a logical workflow for investigating the biological activity of a novel compound like **3-Cyclobutylazetidin-3-OL** would involve a series of in vitro and in vivo assays.

## Hypothetical Biological Activity Screening Workflow



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A hypothetical workflow for the biological evaluation of **3-Cyclobutylazetidin-3-OL**.

## Conclusion

**3-Cyclobutylazetidin-3-OL** is a structurally interesting molecule within the promising class of azetidine compounds. While its specific synthesis and biological functions are not yet well-documented in publicly accessible literature, this guide provides its fundamental chemical identity and predicted physicochemical properties. The outlined general synthetic strategies and hypothetical screening workflows offer a framework for researchers and drug development professionals interested in exploring the potential of this and related compounds. As the field of medicinal chemistry continues to seek novel three-dimensional scaffolds, the exploration of

less-chartered chemical space, including derivatives like **3-Cyclobutylazetidin-3-OL**, will be crucial for the discovery of next-generation therapeutics.

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## References

- 1. PubChemLite - 3-cyclobutylazetidin-3-ol hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
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